molecular formula C16H24N2OS B2796114 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 438236-30-7

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2796114
CAS No.: 438236-30-7
M. Wt: 292.44
InChI Key: PJTXSLCASVKCCQ-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydrobenzothiophene Derivatives

Tetrahydrobenzothiophene derivatives evolved from early investigations into benzothiophene-based compounds, which were recognized for their aromatic stability and electronic properties. Initial studies focused on benzothiophene’s anti-inflammatory and antimicrobial potential. The hydrogenation of the thiophene ring to produce tetrahydrobenzothiophene marked a pivotal advancement, improving solubility and metabolic stability while retaining bioactivity.

A key milestone was the discovery of tetrahydrobenzothiophene carboxamides as potent MsbA inhibitors in Gram-negative bacteria. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives demonstrated selective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values as low as 0.54 μM. Structural modifications, such as introducing electron-withdrawing substituents (e.g., halogens, nitro groups), further enhanced potency, establishing structure-activity relationship (SAR) principles critical for rational drug design.

Discovery and Significance of 2-Amino-N-Cyclohexyl-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

This compound was synthesized via N-acylation and hydrolysis of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates. The cyclohexyl carboxamide group at position 3 and methyl substituent at position 6 distinguish it from earlier derivatives. These modifications were hypothesized to enhance target binding and pharmacokinetic properties:

  • The cyclohexyl group introduces steric bulk, potentially improving affinity for hydrophobic binding pockets in bacterial MsbA or human tubulin.
  • The methyl group at position 6 may stabilize the tetrahydro ring conformation, reducing metabolic oxidation.

Preliminary data from analogous compounds suggest potent antibacterial activity. For instance, compound 3b (2-iodo-N-methyl derivative) exhibited MIC values of 0.54–1.11 μM against Gram-negative pathogens. While direct data for the title compound are limited, its structural similarity positions it as a candidate for dual antibacterial and anticancer applications, akin to BU17, a tetrahydrobenzo[b]thiophene urea derivative that inhibits tubulin polymerization (IC~50~ = 1.2 μM).

Position in Contemporary Medicinal Chemistry Research

Current research prioritizes dual-targeting agents to combat drug resistance. The title compound’s carboxamide moiety aligns with trends in kinase inhibitor design, while its tetrahydrobenzothiophene core mirrors scaffolds used in antimitotics. Key areas of investigation include:

  • Antimicrobial resistance : MsbA, a lipid transporter in Gram-negative bacteria, is a validated target. Derivatives like 3b inhibit MsbA, disrupting lipopolysaccharide transport.
  • Cancer therapeutics : Tetrahydrobenzothiophenes destabilize tubulin polymerization, inducing G2/M phase arrest and apoptosis.
Comparative Activity of Tetrahydrobenzothiophene Derivatives
Compound Biological Activity
3b (2-iodo-N-methyl) MIC = 0.54 μM (Salmonella)
BU17 (benzyl urea derivative) IC~50~ = 1.2 μM (tubulin)
Title compound Expected dual activity

Research Objectives and Scientific Rationale

The primary objectives in studying this compound are:

  • Mechanistic elucidation : Determine its binding affinity for MsbA and tubulin using molecular docking and in vitro assays.
  • SAR optimization : Evaluate the impact of cyclohexyl and methyl groups on potency and selectivity.
  • Therapeutic expansion : Explore activity against multidrug-resistant pathogens and solid tumors.

Rationale stems from the urgent need for novel agents against resistant infections and cancers. The compound’s structural features address limitations of earlier derivatives, such as poor solubility and off-target effects.

Properties

IUPAC Name

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h10-11H,2-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTXSLCASVKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with cyclohexylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as antiviral agents. Research indicates that derivatives of benzothiophene can exhibit significant antiviral activity against various viruses. For instance, compounds in this class have shown efficacy against the hepatitis C virus by inhibiting the NS5B RNA-dependent RNA polymerase .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Mannich bases, which share similar structural features with this compound, have been extensively studied for their anticancer effects. They have demonstrated cytotoxicity against various cancer cell lines, including breast and leukemia cells . The relationship between their structure and biological activity indicates that modifications to the benzothiophene core could enhance their potency.

Neuroprotective Effects

There is emerging evidence suggesting that benzothiophene derivatives may possess neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases . The specific mechanisms through which this compound exerts such effects require further exploration.

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of Benzothiophene DerivativesShowed significant inhibition of viral replication in vitro against hepatitis C virus .
Cytotoxicity Tests Anticancer PropertiesDemonstrated IC50 values in the low micromolar range against multiple cancer cell lines .
Neuroprotection Neuroprotective MechanismsSuggested modulation of neurotransmitter systems with potential benefits in neurodegenerative models .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

a) 6-Methyl vs. 6-Ethyl vs. 6-tert-Butyl
  • 6-Ethyl derivative (CAS: 590356-77-7): Increased lipophilicity may enhance tissue penetration but could reduce solubility .
  • 6-tert-Butyl derivative (CAS: 667437-83-4): Bulky substituent may hinder binding to flat enzymatic pockets but improve metabolic resistance .
b) 6-Propyl derivative (EN300-01639):
  • Longer alkyl chain further elevates lipophilicity, likely reducing aqueous solubility and complicating formulation .

Variations in the Carboxamide Substituent

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound Cyclohexyl 292.45 Moderate lipophilicity; favorable metabolic stability
N-Cyclopentyl analog Cyclopentyl 292.45 Slightly reduced steric bulk; may increase binding affinity to compact targets
N-(3-Methoxyphenyl) analog (CAS: 725221-40-9) 3-Methoxyphenyl 316.41 Aromatic group introduces π-π stacking potential; methoxy enhances solubility
N-Benzyl analog Benzyl 296.39 Enhanced aromatic interactions but prone to oxidative metabolism
  • Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound provides greater conformational flexibility and lipophilicity compared to the smaller cyclopentyl group, which may improve membrane permeability .
  • Aromatic vs. Alicyclic Substituents : Aryl groups (e.g., 3-methoxyphenyl) introduce polar interactions but may increase metabolic lability. Alicyclic groups (e.g., cyclohexyl) offer better stability in vivo .

Functional Group Modifications

a) Carboxamide vs. Ester Derivatives
  • The carboxamide group in the target compound enables hydrogen bonding with biological targets, critical for activity .
  • Ethyl ester analogs (e.g., compound 1b in ) exhibit lower hydrogen-bonding capacity but higher hydrolytic stability in acidic environments .
b) Azomethine Derivatives
  • Schiff base derivatives (e.g., from ) introduce imine groups, which can enhance metal-binding activity but are susceptible to hydrolysis, limiting their therapeutic utility compared to the stable carboxamide .

Biological Activity

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for the compound is C16H24N2OSC_{16}H_{24}N_{2}OS with a molecular weight of 292.44 g/mol. Its structural characteristics include a benzothiophene core substituted with an amino group and a cyclohexyl moiety. The InChIKey for this compound is PJTXSLCASVKCCQ-UHFFFAOYSA-N, which aids in its identification across databases like PubChem and SpectraBase .

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds, including this compound, exhibit significant antimicrobial properties. A study assessing various derivatives found that certain compounds showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Related Compounds

CompoundTarget OrganismMIC (µg/mL)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The compound 3g , closely related to the target compound, showed promising results in inhibiting the growth of Pseudomonas aeruginosa and Escherichia coli with an MIC value of 0.21 µM .

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay on human epidermal keratinocytes (HaCat) and BALB/c 3T3 fibroblast cell lines indicated varying levels of toxicity across different derivatives. The HaCat cell line exhibited higher sensitivity compared to BALB/c 3T3 cells. Notably, compounds were evaluated for their IC50 values after 72 hours of exposure, revealing that while some compounds displayed low toxicity, others were more cytotoxic .

Molecular docking studies suggest that the biological activity of these compounds may be attributed to their ability to interact with key bacterial enzymes such as DNA gyrase and MurD. The binding interactions involve hydrogen bonds and π–π stacking interactions with critical amino acids within the active sites of these enzymes.

Figure 1: Binding Interactions in DNA Gyrase

Binding Interactions (Note: Placeholder for actual figure)

The strong binding affinity demonstrated by these compounds indicates their potential as leads in antibacterial drug development.

Case Studies

A case study involving the synthesis and evaluation of several benzothiophene derivatives highlighted the importance of structural modifications in enhancing biological activity. For instance, compounds with specific substitutions at the C-2 and N-3 positions exhibited improved antimicrobial efficacy compared to their unsubstituted counterparts .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and acylation. Key steps include:

  • Reagent Selection : Use of anhydrides (e.g., succinic anhydride) or acid chlorides to introduce carboxamide groups. For example, refluxing intermediates with cyclohexenyl derivatives in dry dichloromethane (CH₂Cl₂) under nitrogen protection .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the target compound, yielding 47–67% purity .
  • Characterization : Confirmation via ¹H/¹³C NMR, IR (C=O, NH stretches), and LC-MS for molecular weight validation .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (300–400 MHz) and ¹³C NMR (75–100 MHz) in DMSO-d₆ or CDCl₃ to resolve cyclohexyl and benzothiophene proton environments .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

Optimization strategies include:

  • Condition Control : Maintaining anhydrous environments (e.g., dry CH₂Cl₂) and precise temperature (reflux at 40–50°C) to minimize side reactions .
  • Catalyst Use : Exploring Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., diethylamine) to accelerate cyclization steps .
  • Computational Screening : Employing quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as demonstrated by ICReDD’s reaction path search methods .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl 2-amino-4-ethyl-tetrahydrobenzothiophene derivatives) to identify positional shifts .
  • Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction, particularly for disordered atoms (e.g., cyclohexene ring conformers in tetrahydrobenzothiophenes) .
  • Multi-Technique Confirmation : Use HRMS alongside elemental analysis to validate molecular formulas when spectral overlaps occur .

Q. What computational approaches aid in designing synthesis pathways for this compound?

Advanced methods include:

  • Quantum Chemical Modeling : Reaction path searches using software like Gaussian or ORCA to map energy profiles for key steps (e.g., acylation, cyclization) .
  • Machine Learning : Training models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .
  • Feedback Loops : Integrating experimental data (e.g., HPLC yields) into computational workflows to refine predictions iteratively .

Q. What methodologies assess the biological activity of this compound?

  • Enzyme Inhibition Assays : Screen for interactions with bacterial targets (e.g., dihydrofolate reductase) using kinetic assays (IC₅₀ determination) .
  • Molecular Docking : Simulate binding affinities with proteins (e.g., β-amyloid for Alzheimer’s studies) using AutoDock or Schrödinger .
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration for neurological applications .

Data Contradiction and Resolution

Q. How can conflicting biological activity data between similar derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclohexyl vs. tert-butyl groups) and correlate changes with activity trends .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates .
  • Characterization : Always pair NMR with HRMS to resolve isobaric impurities in complex mixtures .
  • Data Reporting : Include full spectral parameters (e.g., NMR solvent, MS ionization mode) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.